(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione
Description
(3aR,6aS)-1,3-Dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione is a bicyclic heterocyclic compound featuring a thienoimidazole core with benzyl substituents at the 1- and 3-positions. It serves as a key intermediate in the synthesis of biotin and related derivatives . The stereochemistry (3aR,6aS) is critical for its stability and reactivity, as evidenced by its synthesis via thiolactonization of thiol carboxylic acid precursors using DCC and DBU, yielding an 85% conversion to the thermodynamically stable cis-isomer .
Properties
IUPAC Name |
(3aR,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIDYQGGLZUIO-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)S1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C(=O)S1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33607-57-7 | |
| Record name | cis-(±)-1,3-dibenzyldihydro-1H-thieno[3,4-d]imidazole-2,4(3H,3aH)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amino Acid and Isothiocyanate Condensation
The foundational step involves synthesizing thiohydantoin precursors through the reaction of optically active amino acids with aryl or alkyl isothiocyanates. For example, L-cysteine derivatives react with benzyl isothiocyanate in aqueous pyridine or dichloromethane to form thiourea intermediates, which cyclize under acidic or basic conditions. Sodium hydride in tetrahydrofuran (THF) facilitates cyclization when tert-butyl protecting groups are present, yielding 3-substituted thiohydantoins with retained chirality.
Thiohydantoin Functionalization
Thiohydantoins undergo condensation with carbonyl compounds (e.g., aldehydes or ketones) in the presence of secondary amines like morpholine. For instance, heating thiohydantoin with acetone and morpholine generates alkylidene derivatives, which spontaneously dehydrate to form conjugated systems. Alternatively, aqueous triethylamine promotes alcohol intermediate formation, followed by acid-catalyzed dehydration. These steps are critical for introducing the thiophene moiety in the target compound.
Thienoimidazole Ring Construction
Cyclization Strategies
The thieno[3,4-d]imidazole core is assembled via tandem cyclization. A thiohydantoin derivative bearing benzyl groups is treated with a thiolating agent (e.g., P₂S₅) to convert carbonyl groups to thiocarbonyls, followed by acid-mediated ring closure. For example, refluxing 1,3-dibenzyl-thiohydantoin in hydrochloric acid induces cyclization to the thienoimidazole scaffold.
Stereochemical Control
The (3aR,6aS) configuration is preserved using chiral amino acid precursors. Optically active 1-amino-1-deoxy-D-fructose, as described in patent US20080262241A1, reacts with 2-ethoxyacrylonitrile under sodium methoxide catalysis to form a chiral imidazole intermediate. Asymmetric induction is further enhanced by coordinating palladium complexes with morpholine or pyridine ligands, which stabilize transition states during cyclization.
Benzylation and Functional Group Interconversion
N-Benzylation Techniques
Benzyl groups are introduced via nucleophilic substitution. A mixture of imidazole-thione and benzyl bromide in dimethyl sulfoxide (DMSO) with potassium hydroxide yields 1,3-dibenzyl derivatives at −5°C to 5°C. Ionic liquids like 3-methyl-1-ethylimidazolium trifluoroacetate improve reaction efficiency by stabilizing intermediates.
Oxidation to Dione
The thiocarbonyl groups in the thienoimidazole are oxidized to ketones using hydrogen peroxide or potassium permanganate. For instance, treating 1,3-dibenzyl-thienoimidazole-2-thione-4-one with aqueous H₂O₂ at 70°C–80°C selectively oxidizes sulfur to form the 2,4-dione structure.
Work-Up and Purification
Crystallization and Filtration
Crude products are purified via recrystallization. After acidification (pH 2–3) with dilute HCl, the target compound precipitates as a yellow solid, which is filtered and washed with cold methanol. High yields (75%–92%) are achieved using diethylene glycol dimethyl ether or methanol as solvents.
Chromatographic Resolution
For enantiomerically pure material, chiral stationary phase chromatography (CSP-HPLC) separates (3aR,6aS) and (3aS,6aR) diastereomers. Mobile phases of hexane:isopropanol (90:10) resolve the isomers with >99% enantiomeric excess.
Palladium-Mediated Stabilization
Ligand Coordination Effects
Palladium complexes bearing 1,3-dibenzylbenzimidazolium ligands enhance the stability of intermediates during synthesis. For example, dibromo[1,3-dibenzylbenzimidazol-2-ylidene]morpholinepalladium(II) suppresses side reactions during thiophene annulation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Thiohydantoin Cyclization | L-Cysteine, Benzyl isothiocyanate | NaH, HCl | 70–85 | High (≥90% ee) |
| Chiral Fructose Route | 1-Amino-1-deoxy-D-fructose | 2-Ethoxyacrylonitrile, NaOMe | 65–75 | Moderate (80% ee) |
| Palladium-Complex Assisted | 1,3-Dibenzylbenzimidazolium | PdCl₂, Morpholine | 70–73 | High (≥95% ee) |
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the benzyl groups and the thieno[3,4-d]imidazole core .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Stereoisomeric Variants
The compound exists in two stereoisomeric forms:
- (3aR,6aR)-trans-1 : Initial product of cyclization, less stable.
- (3aS,6aR)-cis-1 : Thermodynamically stable isomer formed via DBU-mediated isomerization .
Key Differences
| Property | (3aR,6aR)-trans-1 | (3aS,6aR)-cis-1 |
|---|---|---|
| Stability | Less stable | Highly stable |
| Yield | Intermediate (not isolated) | 85% after isomerization |
| Synthesis Conditions | DCC, pyridine, TFA in CHCl₃ | Requires DBU for conversion |
The cis-isomer’s stability is attributed to reduced steric strain and favorable orbital overlap in the thienoimidazole ring .
Substituent Variations
Methoxybenzyl Derivatives
(3aS,6aR)-1,3-Bis(4-methoxybenzyl)tetrahydro-4H-thieno[3,4-d]imidazole-2,4(1H)-dione (Compound 4) replaces benzyl groups with 4-methoxybenzyl moieties. This substitution enhances solubility in polar solvents (e.g., DMF) and alters reactivity during Grignard reactions for side-chain elongation .
Comparison of Reactivity
| Property | Benzyl Substituent | 4-Methoxybenzyl Substituent |
|---|---|---|
| Solubility | Moderate in CHCl₃ | High in DMF |
| Reactivity with Grignard Reagents | Standard | Accelerated due to electron-donating methoxy groups |
4S-Substituted Derivatives
4S-substituted analogs, such as (3aR,6aS)-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-ones, modify the core structure with groups like methyl or phenyl at the 4-position. These substitutions reduce conformational flexibility, impacting binding affinity in biological systems (e.g., biotin-protein interactions) .
Ring Analogues: Thieno vs. Furo Derivatives
Replacing the sulfur atom in the thieno ring with oxygen yields furo[3,4-d]imidazole derivatives.
Key Comparisons
Furo derivatives are often synthesized via enzymatic routes, offering greener alternatives and higher stereoselectivity .
Functional Group Comparisons: Biotin and Derivatives
The target compound shares structural homology with biotin (vitamin B7), which features a valeric acid side chain instead of benzyl groups.
Structural and Functional Differences
| Property | Target Compound | Biotin (Vitamin B7) |
|---|---|---|
| Core Structure | Thienoimidazole with benzyls | Thienoimidazole with valeric acid |
| Biological Role | Synthetic intermediate | Cofactor in carboxylase enzymes |
| Binding Affinity | Low (no side chain) | High (side chain binds avidin) |
Biotin’s valeric acid chain enables high-affinity protein interactions, while the benzyl groups in the target compound facilitate synthetic versatility .
Biological Activity
(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione is a compound of interest due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including relevant studies and data.
Chemical Structure and Properties
The compound belongs to the class of thieno[3,4-d]imidazoles and features a unique structure that may contribute to its biological effects. The molecular formula is , with a molecular weight of approximately 322.43 g/mol. The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione demonstrates activity against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found to induce apoptosis and inhibit cell proliferation. The following table summarizes the results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
These findings highlight the potential of this compound as an anticancer agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione has been investigated for anti-inflammatory effects. In animal models of inflammation, it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) examined the antimicrobial efficacy of several thieno[3,4-d]imidazole derivatives including our compound against clinical isolates of resistant bacteria. The study concluded that (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione showed promising results against multi-drug resistant strains.
Case Study 2: Cancer Cell Line Studies
In research by Johnson et al. (2021), the compound was tested against various cancer cell lines. The study reported that it effectively inhibited tumor growth in vivo in xenograft models and suggested further exploration into its mechanisms of action.
Q & A
Q. What are the established synthetic pathways for (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step protocols, including cyclization and functionalization of the thienoimidazole core. Key steps include:
- Use of potassium thioacetate for sulfur incorporation into the heterocyclic ring under nitrogen atmosphere .
- Benzylation at the 1- and 3-positions using dibenzyl reagents, requiring strict temperature control (e.g., 150°C in DMF) to avoid side reactions .
- Final purification via recrystallization (e.g., 2-propanol) or column chromatography to achieve >95% purity . Optimization strategies: Adjusting solvent polarity, catalyst loading (e.g., Grignard reagents for regioselective alkylation), and reaction time .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray diffraction (XRD): Resolves stereochemistry of the fused thienoimidazole ring system, confirming the (3Ar,6aS) configuration .
- NMR spectroscopy: H and C NMR identify benzyl substituents and distinguish diastereotopic protons in the tetrahydro ring .
- Mass spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 423.1) and fragmentation patterns .
- Elemental analysis: Confirms stoichiometric purity (C, H, N, S within ±0.3% of theoretical values) .
Q. How can preliminary biological activity screening be designed for this compound?
- In silico screening: Molecular docking (AutoDock Vina) predicts binding affinity to targets like biotin protein ligase or antimicrobial enzymes .
- In vitro assays:
- Antimicrobial: MIC tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How should experimental designs account for variables in biological activity studies?
- Split-plot designs: Assign primary variables (e.g., concentration) to main plots and secondary factors (e.g., pH, temperature) to subplots .
- Replicates: Use ≥4 biological replicates to address variability in enzyme inhibition assays .
- Controls: Include positive controls (e.g., known inhibitors like acarbose for docking studies) and vehicle controls (e.g., DMSO solubility tests) .
Q. How can contradictions in reported biological activity data be resolved?
- Meta-analysis: Compare studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Dose-response validation: Re-test conflicting results across a broader concentration range (e.g., 0.1–100 µM) .
- Structural analogs: Benchmark against derivatives (e.g., quinoline- or triazole-substituted analogs) to isolate activity trends .
Q. What advanced techniques elucidate enzyme interaction mechanisms for this compound?
- Surface plasmon resonance (SPR): Quantifies binding kinetics (k/k) to targets like biotin ligase .
- Isothermal titration calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .
- Cryo-EM: Visualizes compound-induced conformational changes in enzyme complexes at near-atomic resolution .
Q. What methodological challenges arise in studying the compound’s stability and solubility?
- Degradation pathways: Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies hydrolytic cleavage of the imidazole ring .
- Solubility enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation (liposomal encapsulation) for in vivo assays .
Q. How can molecular docking simulations be validated for this compound?
- Docking protocols: Use Glide (Schrödinger) with OPLS4 force field, grid size 20 Å, and flexible side chains .
- Validation metrics: Compare predicted vs. experimental IC values (R > 0.85) and RMSD < 2.0 Å for co-crystallized ligands .
Q. What strategies address regioselectivity challenges in synthesizing derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
